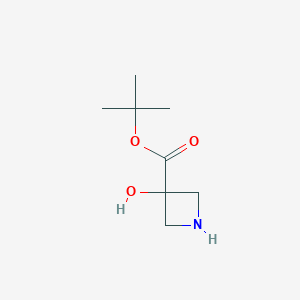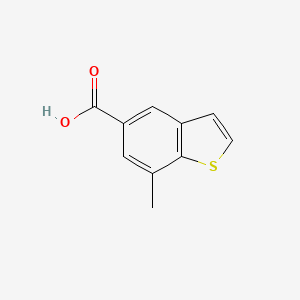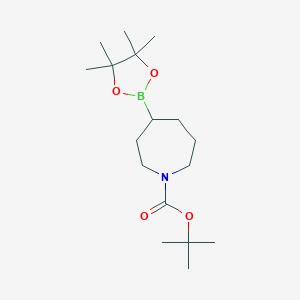
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a phenylmethoxycarbonylamino group attached to the acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and benzyl chloroformate.
Formation of Intermediate: 4-fluoroaniline reacts with benzyl chloroformate in the presence of a base such as triethylamine to form the intermediate 4-fluorophenyl carbamate.
Coupling Reaction: The intermediate is then coupled with glycine ethyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the phenylmethoxycarbonylamino group contributes to its stability and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Bromophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Uniqueness
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
470671-00-2 |
|---|---|
分子式 |
C16H14FNO4 |
分子量 |
303.28 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChIキー |
IHMPLNMIRTVSMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)


![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
phenyl]methyl})amine](/img/structure/B13504026.png)




